n-Isopentyl-2,3-dihydro-1h-inden-2-amine
Description
n-Isopentyl-2,3-dihydro-1H-inden-2-amine is a bicyclic amine derivative characterized by a fused indene core and an isopentyl (3-methylbutyl) substituent on the secondary amine. This compound belongs to the broader class of 2-aminoindane derivatives, which are structurally defined by a partially saturated indene ring system.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)7-8-15-14-9-12-5-3-4-6-13(12)10-14/h3-6,11,14-15H,7-10H2,1-2H3 |
InChI Key |
ZKZXZQZBHVNEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-2,3-dihydro-1h-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to yield the desired indane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
n-Isopentyl-2,3-dihydro-1h-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
n-Isopentyl-2,3-dihydro-1h-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of n-Isopentyl-2,3-dihydro-1h-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of n-Isopentyl-2,3-dihydro-1H-inden-2-amine can be contextualized by comparing it to structurally related compounds. Key analogs differ in substituents on the amine group or indene ring, leading to variations in potency, selectivity, and therapeutic applications.
Key Observations
Substituent Impact on Target Engagement :
- Polar Groups (e.g., methylsulfonyl in ): Enhance enzyme inhibition (e.g., DHODH IC₅₀ = 0.12 μM) but may reduce blood-brain barrier penetration.
- Lipophilic Groups (e.g., isopentyl or naphthalene in ): Improve membrane permeability, critical for intracellular targets like CAR. DL5016’s EC₅₀ of 0.66 μM underscores the efficacy of bulky aromatic substituents in receptor activation.
- Electron-Withdrawing Groups (e.g., chlorine in ): May stabilize intermediates in synthesis but require careful toxicity profiling.
Therapeutic vs. Psychoactive Applications: Derivatives like MMAI and NM-2-AI () highlight the dual nature of 2-aminoindanes. Minor structural changes (e.g., methoxy or methyl groups) can shift activity from therapeutic (e.g., antimalarial) to psychoactive effects.
Synthetic Complexity :
- The synthesis of 5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-amine·HCl involves a five-step process (acetylation, sulfonation, hydrolysis), yielding 55% after recrystallization . In contrast, S6 is synthesized via a one-pot alkylation-Suzuki coupling sequence (58% yield), reflecting modularity for drug discovery .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
